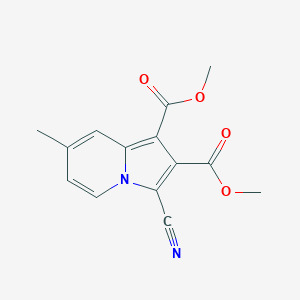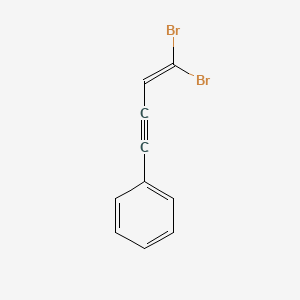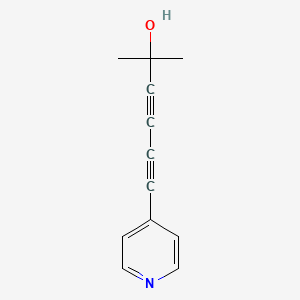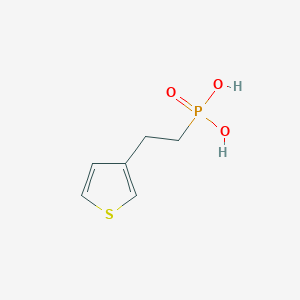
2-(3-Thienyl)ethylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Thienyl)ethylphosphonic acid is an organophosphorus compound that features a thiophene ring attached to an ethylphosphonic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Thienyl)ethylphosphonic acid typically involves the reaction of thiophene derivatives with phosphonic acid reagents. One common method includes the use of thiophene-3-carboxaldehyde, which undergoes a reaction with diethyl phosphite in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Thienyl)ethylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(3-Thienyl)ethylphosphonic acid has several scientific research applications:
Chemistry: Used as an adhesion promoter in the electropolymerization of polymethylthiophene films.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in corrosion protection and as a component in advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Thienyl)ethylphosphonic acid involves its ability to interact with various molecular targets. In corrosion protection, it acts as an adhesion promoter, enhancing the redox activity of polymethylthiophene films. This interaction helps in reducing the corrosion rate of metals by shifting the potential of the metal substrate to a passive state .
Comparación Con Compuestos Similares
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-Thiophenephosphonic acid
Uniqueness
2-(3-Thienyl)ethylphosphonic acid is unique due to the presence of both a thiophene ring and an ethylphosphonic acid group. This combination imparts distinct chemical properties, making it valuable in specific applications such as corrosion protection and materials science .
Propiedades
Número CAS |
344549-98-0 |
|---|---|
Fórmula molecular |
C6H9O3PS |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
2-thiophen-3-ylethylphosphonic acid |
InChI |
InChI=1S/C6H9O3PS/c7-10(8,9)3-1-6-2-4-11-5-6/h2,4-5H,1,3H2,(H2,7,8,9) |
Clave InChI |
GNNBJERSFLLRPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1CCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)
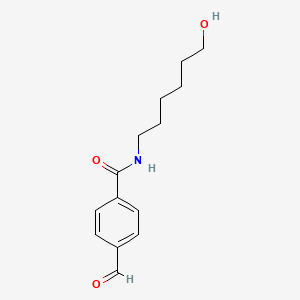
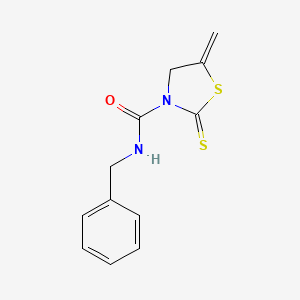
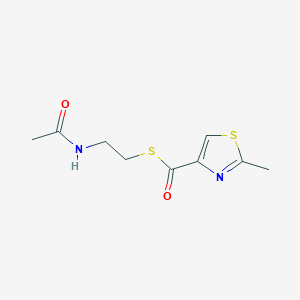
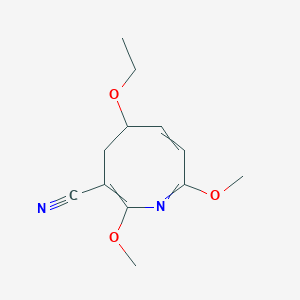
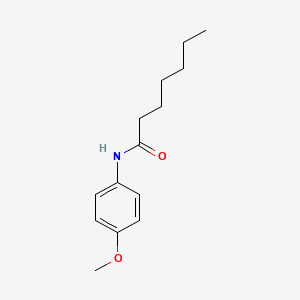
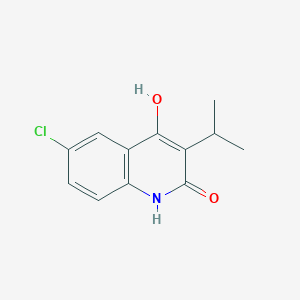
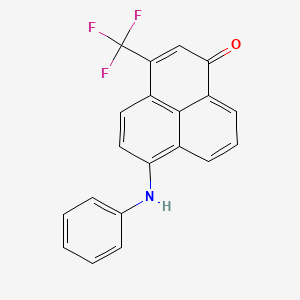
![Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14243866.png)
![3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid](/img/structure/B14243880.png)
